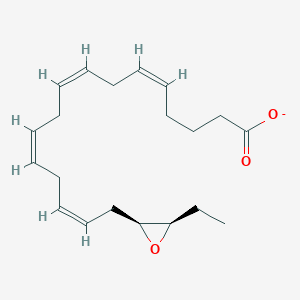
Bis(3,4-Epoxycyclohexylmethyl)adipat
Übersicht
Beschreibung
Bis(3,4-epoxycyclohexylmethyl) adipate is a useful research compound. Its molecular formula is C20H30O6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(3,4-epoxycyclohexylmethyl) adipate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(3,4-epoxycyclohexylmethyl) adipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3,4-epoxycyclohexylmethyl) adipate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Epoxidharz-Zwischenprodukte
Bis(3,4-Epoxycyclohexylmethyl)adipat wird häufig als Zwischenprodukt bei der Synthese von Epoxidharzen verwendet . Diese Harze sind bekannt für ihre hervorragenden mechanischen Eigenschaften, ihre Chemikalienbeständigkeit und ihre Hitzebeständigkeit, wodurch sie sich für Hochleistungsverbundwerkstoffe, Beschichtungen und Klebstoffe eignen.
Beschichtungen für Lebensmittelverpackungsmaterialien
Aufgrund seiner ungiftigen Natur findet diese Verbindung Anwendung bei der Beschichtung von Lebensmittelverpackungsmaterialien . Sie trägt dazu bei, eine Barriere zu schaffen, die Lebensmittel vor Kontamination schützt und gleichzeitig die Integrität der Verpackung erhält.
Elektronische Materialien
Die Verbindung dient als Zwischenprodukt für elektronische Materialien . Ihr Einsatz in der Elektronikindustrie ist auf ihre dielektrischen Eigenschaften und ihre Beständigkeit gegen thermische und mechanische Beanspruchung zurückzuführen, die für die Langlebigkeit und Zuverlässigkeit von elektronischen Bauteilen unerlässlich sind.
Härtungs kinetischer Modifikator
Untersuchungen haben gezeigt, dass this compound die Härtungs kinetik von cycloaliphatischen Epoxidharzen modifizieren kann . Diese Modifikation ist entscheidend, um den Härtungsprozess so zu gestalten, dass für bestimmte Anwendungen die gewünschten Materialeigenschaften erzielt werden.
Verbesserte Viskosität und Verschleißfestigkeit
Bei der Herstellung von Beschichtungen, Farben und Harzen wird die Verbindung zur Verbesserung der Viskosität und Verschleißfestigkeit eingesetzt . Diese Verbesserung ist besonders vorteilhaft in Anwendungen, bei denen die Haltbarkeit und Langlebigkeit der Beschichtung oder Farbe entscheidend sind.
Verbesserte Chemikalienbeständigkeit
Die Zugabe von this compound zu Materialien kann ihre Chemikalienbeständigkeit erheblich verbessern . Diese Eigenschaft wird in industriellen Umgebungen hoch geschätzt, in denen Materialien aggressiven Chemikalien ausgesetzt sind.
Biochemische Analyse
Biochemical Properties
Bis(3,4-epoxycyclohexylmethyl) adipate plays a significant role in biochemical reactions due to its epoxy groups, which can react with various biomolecules. The compound interacts with enzymes, proteins, and other biomolecules through its reactive epoxy groups. These interactions often involve the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins or nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
Bis(3,4-epoxycyclohexylmethyl) adipate has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactive epoxy groups can form covalent bonds with cellular proteins, potentially altering their function and leading to changes in cell signaling pathways. Additionally, Bis(3,4-epoxycyclohexylmethyl) adipate can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Bis(3,4-epoxycyclohexylmethyl) adipate involves its reactive epoxy groups, which can form covalent bonds with various biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also interact with nucleic acids, potentially leading to changes in gene expression. Additionally, Bis(3,4-epoxycyclohexylmethyl) adipate can affect cellular signaling pathways by modifying the activity of signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(3,4-epoxycyclohexylmethyl) adipate can change over time. The compound’s stability and degradation are important factors to consider. Bis(3,4-epoxycyclohexylmethyl) adipate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to heat or light. Long-term exposure to Bis(3,4-epoxycyclohexylmethyl) adipate can lead to cumulative effects on cellular function, including potential changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Bis(3,4-epoxycyclohexylmethyl) adipate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to cellular proteins and nucleic acids .
Metabolic Pathways
Bis(3,4-epoxycyclohexylmethyl) adipate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s reactive epoxy groups can be metabolized by enzymes such as epoxide hydrolases, which convert the epoxy groups into diols. This metabolic conversion can affect the compound’s activity and its interactions with other biomolecules. Additionally, Bis(3,4-epoxycyclohexylmethyl) adipate can influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, Bis(3,4-epoxycyclohexylmethyl) adipate is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, and it can accumulate in lipid-rich compartments. Transporters and binding proteins can facilitate the movement of Bis(3,4-epoxycyclohexylmethyl) adipate within cells, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of Bis(3,4-epoxycyclohexylmethyl) adipate is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Bis(3,4-epoxycyclohexylmethyl) adipate can accumulate in the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular function .
Eigenschaften
IUPAC Name |
bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUWPHRCMMMSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68924-34-5 | |
| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68924-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5051997 | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3130-19-6 | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,4-epoxycyclohexylmethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3006WLL1W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


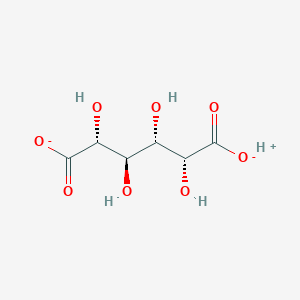
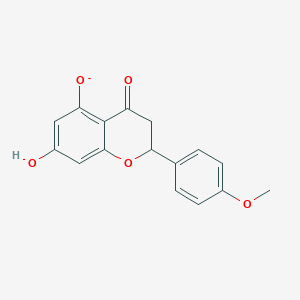
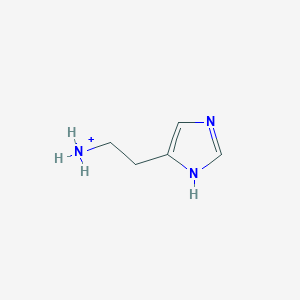
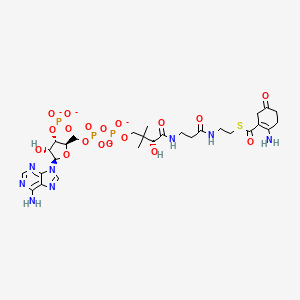



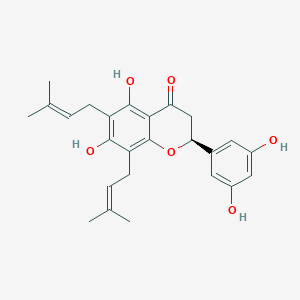
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
